Lopinavir Metabolite M1 (CAS 192725-39-6): A Technical Guide

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Compound of Interest		
Compound Name:	Lopinavir Metabolite M-1	
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For Researchers, Scientists, and Drug Development Professionals

-An In-Depth Technical Guide on Lopinavir Metabolite M1-

Abstract

Lopinavir Metabolite M1, with the Chemical Abstracts Service (CAS) number 192725-39-6, is a significant metabolite of the potent HIV-1 protease inhibitor, lopinavir. This document provides a comprehensive technical overview of Lopinavir Metabolite M1, consolidating its known chemical and physical properties, biological activity, and available safety information. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields, offering structured data, insights into its mechanism of action, and relevant experimental contexts.

Chemical and Physical Properties

Lopinavir Metabolite M1 is an organic compound with the molecular formula C37H46N4O6 and a molecular weight of approximately 642.78 g/mol .[1][2][3][4] It is also referred to by its IUPAC name: (S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methylbutanamide.[4] The compound typically presents as an off-white solid.[4]

Table 1: Chemical and Physical Properties of Lopinavir Metabolite M1



Property	Value	Reference(s)
CAS Number	192725-39-6	[1][2][3][4]
Molecular Formula	C37H46N4O6	[1][2][3][4]
Molecular Weight	642.78 g/mol	[1][2][3]
IUPAC Name	(S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methylbutanamide	[4]
Appearance	Off-white solid	[4]
Solubility	Soluble in Acetonitrile	[4]
Storage Condition	2-8°C	[4]

Biological Activity and Mechanism of Action

As a major metabolite of lopinavir, Lopinavir Metabolite M1 retains significant biological activity as an inhibitor of the HIV-1 protease.[2] The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions.[5]

Lopinavir Metabolite M1 has been demonstrated to be a potent inhibitor of HIV protease, with a reported inhibitory constant (Ki) of 0.7 pM.[6][7] Furthermore, it exhibits antiviral activity in vitro, with a 50% effective concentration (EC50) of 1.413 µM in MT-4 cells.[6][7]

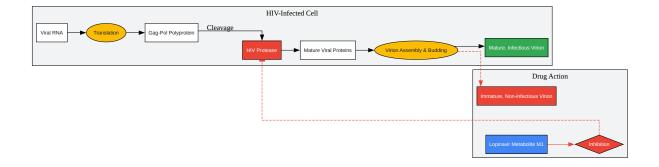
Table 2: Biological Activity of Lopinavir Metabolite M1



Parameter	Value	Cell Line/System	Reference(s)
Ki (HIV Protease)	0.7 pM	-	[6][7]
EC50 (Antiviral Activity)	1.413 μΜ	MT-4 cells	[6][7]

Signaling Pathway: HIV Protease Inhibition

The primary mechanism of action for Lopinavir Metabolite M1, inherited from its parent compound, is the direct inhibition of the HIV-1 protease enzyme. This action disrupts the post-translational processing of the Gag and Gag-Pol polyproteins, which are essential for the formation of mature and infectious viral particles.



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Caption: HIV Protease Inhibition by Lopinavir Metabolite M1.

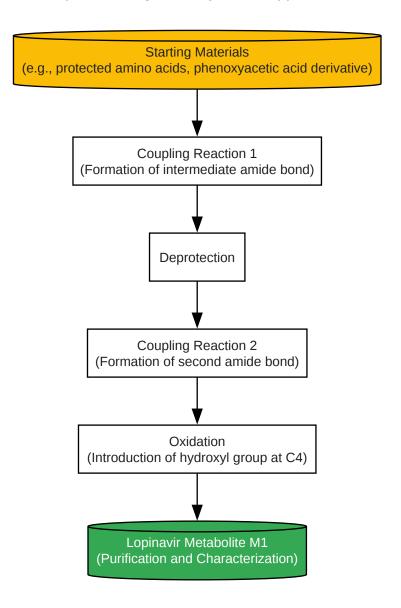


Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Lopinavir Metabolite M1 are crucial for reproducibility and further research. While specific, step-by-step proprietary methods are not publicly available, the following sections outline generalized procedures based on common methodologies in the field.

Synthesis of Lopinavir Metabolite M1

The synthesis of lopinavir and its metabolites has been reported, often involving multi-step organic synthesis.[8][9] The synthesis of Lopinavir Metabolite M1 would likely follow a convergent synthesis strategy, similar to that of the parent drug, with modifications to introduce the hydroxyl group at the C4 position. A general synthetic approach is outlined below.





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